molecular formula C21H26O13 B140029 Schumanniofioside B CAS No. 128396-16-7

Schumanniofioside B

Cat. No. B140029
M. Wt: 486.4 g/mol
InChI Key: OGFNUFDEKOXFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schumanniofioside B is a natural product that belongs to the class of flavonoids. It is extracted from the roots of the plant Schumannia thollonii, which is found in the African rainforests. Schumanniofioside B has gained significant attention in the scientific community due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of Schumanniofioside B is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways. Schumanniofioside B has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of cell growth and differentiation. Additionally, Schumanniofioside B has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in the regulation of cell survival and proliferation.

Biochemical And Physiological Effects

Schumanniofioside B has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Schumanniofioside B has also been found to reduce the levels of inflammatory cytokines, such as IL-6 and TNF-α. In addition, Schumanniofioside B has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages And Limitations For Lab Experiments

One of the advantages of Schumanniofioside B is that it is a natural product, which makes it a potentially safer alternative to synthetic drugs. It is also readily available from natural sources, which makes it easier to obtain for laboratory experiments. However, one of the limitations of Schumanniofioside B is that it is a complex molecule, which makes its synthesis challenging. In addition, its low solubility in water makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Schumanniofioside B. One of the directions is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress. Another direction is to study its mechanism of action in more detail, in order to identify potential targets for drug development. Additionally, further studies are needed to optimize the synthesis method of Schumanniofioside B, in order to make it more accessible for laboratory experiments.

Synthesis Methods

Schumanniofioside B is extracted from the roots of Schumannia thollonii. The extraction process involves grinding the roots into a fine powder and then subjecting it to solvent extraction. The extract is then purified using chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC). The purified compound is then characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Scientific Research Applications

Schumanniofioside B has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. Schumanniofioside B has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, Schumanniofioside B has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

128396-16-7

Product Name

Schumanniofioside B

Molecular Formula

C21H26O13

Molecular Weight

486.4 g/mol

IUPAC Name

7-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-methylchromen-4-one

InChI

InChI=1S/C21H26O13/c1-8-2-10(24)14-11(25)3-9(4-12(14)31-8)32-19-17(16(27)15(26)13(5-22)33-19)34-20-18(28)21(29,6-23)7-30-20/h2-4,13,15-20,22-23,25-29H,5-7H2,1H3

InChI Key

OGFNUFDEKOXFRJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O

synonyms

2-methyl-5,7-dihydroxychromone 7-O-beta-glucopyranosyl(1-2)apiofuranoside
schumanniofioside B

Origin of Product

United States

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